4-(3,5-Dichlorophenyl)pyrrolidin-3-amine
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Overview
Description
4-(3,5-Dichlorophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 3,5-dichlorophenyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of new drugs .
Preparation Methods
One common method involves the reaction of 3,5-dichlorobenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
4-(3,5-Dichlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,5-Dichlorophenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(3,5-Dichlorophenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share the pyrrolidine scaffold but differ in their substituents and biological activities . The presence of the 3,5-dichlorophenyl group in this compound provides unique properties, such as increased lipophilicity and potential for specific biological interactions .
Properties
Molecular Formula |
C10H12Cl2N2 |
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Molecular Weight |
231.12 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12Cl2N2/c11-7-1-6(2-8(12)3-7)9-4-14-5-10(9)13/h1-3,9-10,14H,4-5,13H2 |
InChI Key |
NQMSPLDDSBMQAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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